2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-butoxyphenyl group at position 2 and an N-(p-tolyl)acetamide moiety at position 3. Its synthesis likely follows a pathway analogous to related pyrazolo-pyrazine derivatives, involving cyclization reactions under reflux conditions in toluene, as described for structurally similar compounds (e.g., compound 9e in ) .
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-20-9-5-18(2)6-10-20/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) |
InChI Key |
BVIWDIIJFMZWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the butoxyphenyl group: This step often involves nucleophilic substitution reactions where a butoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.
Attachment of the p-tolylacetamide moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
Biological Activity
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C25H26N4O3, with a molecular weight of approximately 430.51 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for diverse biological activities. The presence of functional groups such as the butoxyphenyl moiety and the p-tolylacetamide enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.51 g/mol |
| LogP | 4.145 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.86 Ų |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This involves cyclization reactions that create the core structure.
- Functional Group Modifications : Subsequent reactions introduce the butoxy and p-tolyl substituents.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. The following mechanisms have been proposed:
- Kinase Inhibition : Similar compounds in the pyrazolo[1,5-a]pyrazine class have been shown to inhibit kinases that regulate cell growth and proliferation, making them promising candidates for cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammation .
- Apoptosis Induction : It may influence apoptotic pathways, leading to programmed cell death in cancer cells .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory tests indicate that this compound can significantly reduce cell viability in various cancer cell lines through kinase inhibition .
- Animal Models : In vivo studies demonstrate its potential efficacy in reducing tumor size in xenograft models, suggesting a promising therapeutic application .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibits enhanced potency and selectivity towards specific kinase targets .
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : A study involving breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.
- Case Study 2 : In a murine model of colon cancer, administration of the compound led to a significant reduction in tumor growth compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
